Juncusol 7-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juncusol 7-O-glucoside: is a naturally occurring phenanthrene glucoside found in the Juncus genus, particularly in species like Juncus effusus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juncusol 7-O-glucoside can be synthesized through enzymatic glycosylation. Enzymatic synthesis involves the use of glucosyltransferases to attach glucose to the aglycone, juncusol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Juncus plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Juncusol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms .
Scientific Research Applications
Juncusol 7-O-glucoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Juncusol 7-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Apigenin 7-O-glucoside: Found in various plants, known for its antioxidant and anti-inflammatory properties.
Quercetin 7-O-glucoside: A flavonoid glucoside with significant antioxidant and anticancer activities.
Kaempferol 7-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Uniqueness: Juncusol 7-O-glucoside is unique due to its phenanthrene structure, which is less common compared to the flavonoid structures of similar compounds. This structural difference contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H28O7 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
XAUAJRQBVZTDBK-PFKOEMKTSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.